![molecular formula C19H17F3N2O3 B2944500 N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 922864-15-1](/img/structure/B2944500.png)
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a potent and selective blocker of glutamate transporters. This compound has gained significant attention in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders.
Scientific Research Applications
- Drug Carriers : Boronic ester bonds are utilized in constructing stimulus-responsive drug carriers. These carriers can load anticancer drugs, insulin, and genes, releasing them based on environmental cues such as pH, glucose levels, and ATP .
- Antitubercular Agents : While not directly studied for antitubercular activity, compounds with similar structural features have been investigated. The design and synthesis of derivatives containing pyridinylbenzamide moieties could potentially lead to potent antitubercular agents .
Organic Synthesis and Drug Development
Medicinal Chemistry
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine-2-one scaffold have been reported to have diverse biological activities, suggesting that they may interact with multiple targets .
Mode of Action
The pyrrolidine-2-one scaffold, a key structural feature of this compound, is recurrent in antitumor agents . This suggests that the compound may interact with its targets to induce changes that inhibit tumor growth. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a similar pyrrolidine-2-one scaffold have been reported to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a similar pyrrolidine-2-one scaffold have been reported to have diverse biological activities, suggesting that they may induce a variety of molecular and cellular effects .
Action Environment
Steric factors and the spatial orientation of substituents on the pyrrolidine ring can influence the biological activity of compounds with a similar pyrrolidine-2-one scaffold .
properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-27-16-9-8-12(11-15(16)24-10-4-7-17(24)25)23-18(26)13-5-2-3-6-14(13)19(20,21)22/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIWFHURSDYDNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide |
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